Product packaging for Ceftizoxime alapivoxil(Cat. No.:CAS No. 135821-54-4)

Ceftizoxime alapivoxil

Cat. No.: B109428
CAS No.: 135821-54-4
M. Wt: 568.6 g/mol
InChI Key: VOPANQNVVCPHQR-IVVGYLHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftizoxime alapivoxil (also known as AS-924 or KY-020) is a synthetic, ester-based prodrug of the third-generation cephalosporin antibiotic, ceftizoxime . As a prodrug, it is designed with lipophilic pivaloyloxymethyl (PIV) ester groups to enhance oral bioavailability by facilitating passive absorption through the intestinal wall. Once absorbed, these ester groups are cleaved in vivo to release the active parent drug, ceftizoxime . The active form works by inhibiting the biosynthesis of bacterial cell wall mucopeptide, exerting a bactericidal effect . This prodrug was developed to provide an oral administration route for ceftizoxime, which is typically administered via injection. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and is noted for its stability against various bacterial beta-lactamases . Its key research applications include studying oral antibiotic delivery systems, investigating the pharmacokinetics of prodrug activation, and exploring treatments against pathogens such as Haemophilus influenzae and Moraxella catarrhalis . Although this compound reached advanced clinical development phases, it was ultimately discontinued and is not approved for therapeutic use . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N6O8S2 B109428 Ceftizoxime alapivoxil CAS No. 135821-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPANQNVVCPHQR-IVVGYLHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135821-54-4
Record name Ceftizoxime alapivoxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTIZOXIME ALAPIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3320LJN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Analog Development of Ceftizoxime Alapivoxil

The development of orally active cephalosporins from poorly absorbed parenteral agents like ceftizoxime (B193995) has been a significant area of research. nih.gov Ceftizoxime itself is a potent antibiotic but suffers from low lipophilicity, hindering its absorption from the gastrointestinal tract. nih.gov The synthesis of ceftizoxime alapivoxil, also known as AS-924, was designed to overcome this limitation by creating a "bifunctional prodrug". nih.govbiosynth.com

The synthetic strategy involves a two-pronged modification of the parent ceftizoxime molecule:

Esterification at the C-4 Position: The first step is the esterification of the carboxylic acid group at the C-4 position of the cephem nucleus. To enhance lipophilicity, a pivaloyloxymethyl (POM) group is introduced. This is typically achieved by reacting ceftizoxime with iodomethyl pivalate. nih.gov This modification alone creates a monofunctional prodrug. Studies found that among various ester moieties, the POM ester showed the highest urinary recovery in animal models, indicating improved absorption. nih.gov

Introduction of an Amino Acid Moiety: To further enhance absorption by improving water-solubility, a hydrophilic L-alanine group is attached to the amino group of the thiazole (B1198619) ring at the C-7 position. nih.govbiosynth.com This is accomplished by a coupling reaction between the pivaloyloxymethyl ester of ceftizoxime and N-Boc-L-alanine, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the alanine (B10760859) moiety, typically using an acid like hydrochloric acid or trifluoroacetic acid (TFA). nih.gov

This dual modification results in this compound, a compound with a carefully calibrated balance of lipophilicity and water-solubility for optimal oral absorption. nih.gov Following this synthetic blueprint, researchers have also developed various analogs by altering the amino acid and ester groups to explore structure-activity relationships. researchgate.netcpu.edu.cn For instance, a study detailed the synthesis of ten new analogues from 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid through processes of thioesterification, aminolysis, esterification, and amidation. researchgate.netcpu.edu.cn

Spectroscopic and Analytical Characterization

The confirmation of the complex structure of ceftizoxime (B193995) alapivoxil and its analogs is achieved through a combination of spectroscopic and analytical methods.

Infrared (IR) spectroscopy is a crucial tool for identifying the key functional groups within the ceftizoxime alapivoxil molecule. The analysis of its precursors and analogs reveals characteristic absorption bands that confirm the success of the synthetic modifications. researchgate.netcpu.edu.cn For example, the IR spectrum of Pivaloyloxymethyl 7β-[(Z)-2-[2-N-(tert-Butoxycarbonyl)-(S)-alanylaminothiazol-4-yl)]-2-methoxyiminoacetamido]-3-cephem-4-carboxylate, a direct precursor to this compound, shows distinct peaks. nih.gov

Frequency (cm⁻¹) (Nujol) Assignment
1780β-lactam carbonyl (C=O) stretch
1755Ester carbonyl (C=O) stretch
1680Amide carbonyl (C=O) stretch

Data sourced from a study on the synthesis of this compound (AS-924). nih.gov

These absorption bands are indicative of the core cephalosporin (B10832234) structure and the successful esterification and amidation steps in the synthesis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of the synthesized compounds, providing definitive confirmation of their identity. researchgate.netcpu.edu.cn For this compound, the molecular formula is C₂₂H₂₈N₆O₈S₂. nih.gov This gives a calculated exact mass of 568.141 Da. nih.gov In positive ion mode ESI-MS, the compound would be expected to be detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 569.15. This technique was used to confirm the structures of ten newly synthesized analogues of this compound. researchgate.netcpu.edu.cn

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule, allowing for an unambiguous structural assignment. researchgate.netcpu.edu.cn The ¹H NMR spectrum of the this compound precursor, Pivaloyloxymethyl 7β-[(Z)-2-[2-N-(tert-Butoxycarbonyl)-(S)-alanylaminothiazol-4-yl)]-2-methoxyiminoacetamido]-3-cephem-4-carboxylate, has been thoroughly analyzed. nih.gov

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1.16singlet9HProtons of the pivaloyl group
1.27doublet3HMethyl protons of the alanine (B10760859) group
1.36singlet9HProtons of the Boc protecting group
3.50—3.80multiplet2HC-2 methylene (B1212753) protons of cephem ring
3.89singlet3HMethoxy group protons
3.90—4.40multiplet1HMethine proton of the alanine group
5.14doublet1HC-6 proton of cephem ring
5.70—6.10multiplet3HC-7 proton and O-CH₂-O protons
6.50—6.80multiplet1HC-3 vinyl proton of cephem ring
7.05doublet1HAmide proton
7.30singlet1HThiazole (B1198619) ring proton
9.17doublet1HAmide proton
12.4broad singlet1HAmide proton

Solvent: DMSO-d₆. Data sourced from a study on the synthesis of this compound (AS-924). nih.gov

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. researchgate.netcpu.edu.cn The experimental percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the theoretical values calculated from the molecular formula. For this compound (C₂₂H₂₈N₆O₈S₂), a close correlation between the found and calculated values is required to confirm the compound's empirical formula and purity. researchgate.netcpu.edu.cn

Element Theoretical Percentage (%)
Carbon (C)46.47
Hydrogen (H)4.96
Nitrogen (N)14.78
Oxygen (O)22.51
Sulfur (S)11.28

Calculated from the molecular formula C₂₂H₂₈N₆O₈S₂ (Molecular Weight: 568.6 g/mol ). nih.gov

This method was successfully used to verify the structures of newly synthesized analogues of this compound. researchgate.netcpu.edu.cn

Prodrug Activation and Enzymatic Hydrolysis Mechanisms

Biochemical Pathways of Ceftizoxime (B193995) Alapivoxil Hydrolysis

The conversion of ceftizoxime alapivoxil to its active form, ceftizoxime, involves the enzymatic cleavage of two distinct promoieties. This compound is a bifunctional prodrug, featuring a pivaloyloxymethyl (POM) ester group at the C-4 carboxyl position of the cephem nucleus and an L-alanyl group attached to the aminothiazole ring at the C-7 position. nih.govpharm.or.jp

The biochemical activation pathway proceeds via hydrolysis:

Ester Cleavage : The pivaloyloxymethyl ester at the C-4 position is rapidly hydrolyzed. This reaction is a common strategy for oral cephalosporin (B10832234) prodrugs and is known to be catalyzed by esterases present in the intestinal tract. pharm.or.jpresearchgate.net This initial hydrolysis is crucial for absorption.

Amide Bond Cleavage : Following the ester hydrolysis, the amide bond linking the L-alanine moiety to the thiazole (B1198619) ring at the C-7 position is cleaved. pharm.or.jp This step releases the fully active ceftizoxime molecule.

This sequential hydrolysis allows the drug to be absorbed in its prodrug form and subsequently converted to the active ceftizoxime. pharm.or.jpgoogleapis.com

Identification and Characterization of Enzymes Involved in Prodrug Conversion

The enzymatic conversion of this compound is primarily carried out by non-specific hydrolases. The key enzymes involved are:

Esterases : These enzymes are responsible for the initial and rapid cleavage of the pivaloyloxymethyl ester bond. pharm.or.jp Studies on similar ester-type oral cephem antibiotics confirm that these enzymes are located in intestinal epithelial cells. researchgate.net The high concentration of esterases in the gastrointestinal tract facilitates the efficient conversion of the prodrug during or after absorption. pharm.or.jpgoogleapis.com

Amidases (or Peptidases) : These enzymes are involved in the hydrolysis of the amide linkage between the L-alanyl moiety and the ceftizoxime core. pharm.or.jpgoogleapis.com The susceptibility of this amide bond to hydrolysis can vary depending on the specific amino acid used in the prodrug design. pharm.or.jp

Research utilizing rabbit intestinal homogenate has demonstrated the capacity of intestinal enzymes to hydrolyze the amide bond of various amino acid-ceftizoxime derivatives, confirming the role of these intestinal enzymes in the activation process. pharm.or.jp In an in vivo environment, the presence of esterases and amidases can lead to a significant catalytic acceleration of hydrolysis kinetics by several orders of magnitude compared to non-enzymatic hydrolysis. googleapis.com

Kinetic Studies of Enzymatic Hydrolysis of this compound

Kinetic studies provide insight into the rate and efficiency of the enzymatic conversion of this compound. The hydrolysis of the amide bond connecting various amino acids to the ceftizoxime molecule has been investigated using rabbit intestinal homogenate. The rate of this hydrolysis is dependent on the specific amino acid residue. pharm.or.jp

For instance, the half-lives for the hydrolysis of the amide bond for different amino acid derivatives of ceftizoxime varied significantly, ranging from 5.90 minutes to 79.47 minutes. pharm.or.jp This highlights the influence of the amino acid promoiety on the kinetics of activation. The L-alanyl moiety in this compound was selected for its optimal balance of properties, leading to efficient conversion. pharm.or.jp

Amino Acid MoietyHydrolysis Half-life (t₁/₂) in Rabbit Intestinal Homogenate (minutes)
Glycyl79.47
L-Alanyl38.01
L-Valyl> 120
L-Leucyl5.90
L-Isoleucyl8.84
L-Lysyl21.03

Data sourced from a 1999 study on the hydrolysis of ceftizoxime amides. pharm.or.jp

Factors Influencing Hydrolysis Rate and Completeness (e.g., pH)

Several factors can influence the rate and completeness of this compound hydrolysis.

pH : The stability and solubility of the prodrug at different pH values can affect its availability for enzymatic action. This compound was designed to have a balance of lipophilicity and water-solubility at pH levels found at the surface of the small intestinal mucosa (around pH 4.5 to 6.0). pharm.or.jp Studies have shown that the isomerization of this compound is not significantly induced by changes in pH, indicating its stability across the physiological pH range of the gastrointestinal tract. researchgate.net This stability ensures that the prodrug remains intact until it reaches the site of absorption and enzymatic conversion. researchgate.net While the antibacterial activity of the parent compound, ceftizoxime, is influenced by pH, the hydrolysis of the prodrug itself appears to be more dependent on enzymatic action rather than pH-catalyzed hydrolysis. researchgate.netnih.gov

Enzyme Concentration and Location : The high concentration of esterases and other hydrolases in the intestinal wall is a primary driver of the rapid and complete conversion of the prodrug. pharm.or.jpresearchgate.net

Chemical Structure of the Prodrug : As demonstrated by kinetic studies, the nature of the amino acid moiety significantly impacts the rate of amide bond hydrolysis. pharm.or.jp The pivaloyloxymethyl ester was chosen for its known susceptibility to intestinal esterases. pharm.or.jp

Molecular Pharmacology and Target Binding of Ceftizoxime Active Moiety

Penicillin-Binding Protein (PBP) Inhibition by Ceftizoxime (B193995)

Ceftizoxime's antibacterial activity is fundamentally linked to its ability to bind to and inactivate PBPs located within the bacterial cell wall. ontosight.ainih.gov This binding prevents the cross-linking of peptidoglycan chains, a process essential for maintaining the structural integrity of the bacterial cell wall. youtube.compatsnap.com The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. patsnap.comdrugbank.com

Ceftizoxime exhibits a strong affinity for several key PBPs, which are the primary targets for its inhibitory action. In Escherichia coli, ceftizoxime has been shown to be a potent inhibitor of PBP-1A and PBP-1B. drugbank.comnih.gov It also demonstrates binding activity towards peptidoglycan transpeptidase and D-alanyl-D-alanine carboxypeptidase DacC. drugbank.com In a clinical isolate of Group B Streptococcus, PBP1A and PBP2X were identified as the main targets of ceftizoxime. nih.gov Research has also highlighted the high selective affinity of ceftizoxime for PBP2 in Staphylococcus aureus. ebi.ac.uk

The affinity of ceftizoxime for these specific PBPs is critical to its antibacterial efficacy. For instance, in a study comparing ceftizoxime to its stereoisomer, ceftizoxime showed significantly higher affinity for PBPs 1a and 1bs in both E. coli and Enterobacter cloacae. nih.govnih.gov The concentrations of ceftizoxime required to reduce the binding of penicillin G by 50% were notably low, indicating a strong binding affinity. nih.govnih.gov

Table 1: Specific Penicillin-Binding Protein Targets of Ceftizoxime
PBP TargetOrganismActionReference
Penicillin-binding protein 1AEscherichia coli (strain K12)Inhibitor drugbank.com
Penicillin-binding protein 1BEscherichia coli (strain K12)Inhibitor drugbank.com
Peptidoglycan transpeptidaseNot specifiedBinder drugbank.com
D-alanyl-D-alanine carboxypeptidase DacCEscherichia coli (strain K12)Binder drugbank.com
PBP1AGroup B StreptococcusTarget nih.gov
PBP2XGroup B StreptococcusTarget nih.gov
PBP2Staphylococcus aureusHigh selective affinity ebi.ac.uk

Mechanisms of Bacterial Cell Wall Synthesis Inhibition

The bactericidal action of ceftizoxime is a direct consequence of its inhibition of the third and final stage of bacterial cell wall synthesis. nih.govncats.io By binding to PBPs, ceftizoxime effectively blocks their transpeptidase activity, which is responsible for cross-linking the peptidoglycan chains that form the backbone of the bacterial cell wall. patsnap.comdrugbank.com This disruption of the cell wall's structural integrity ultimately leads to cell lysis. patsnap.com

The process of peptidoglycan synthesis is a vital function for bacterial survival, and its inhibition is a proven strategy for antibacterial therapy. Ceftizoxime's ability to target this pathway makes it an effective agent against a wide range of bacteria. drugbank.com

Modulation of Bacterial Autolytic Enzymes

In addition to directly inhibiting cell wall synthesis, ceftizoxime may also interfere with the bacterial cell's own autolytic enzymes. nih.govdrugbank.commedicaldialogues.in It is suggested that ceftizoxime might interfere with an autolysin inhibitor, leading to the activation of these enzymes. nih.govdrugbank.commedicaldialogues.in Autolysins are enzymes that normally function in cell wall remodeling and separation during cell division. asm.org When their activity is uncontrolled due to the inhibition of their inhibitors, they can contribute to the degradation of the cell wall, further enhancing the lytic effect of ceftizoxime. nih.govdrugbank.com

However, some studies have shown a more complex interaction. In Staphylococcus aureus, treatment with subinhibitory concentrations of ceftizoxime led to cells that were less prone to autolysis, despite having a more susceptible cell wall structure. asm.org This was attributed to a significant decrease in the production and activity of several major autolytic enzymes. asm.org

Structure-Activity Relationships Governing PBP Affinity and Inhibitory Efficacy

A comparative study of ceftizoxime and its anti-isomer, FR 14060, revealed that while both had similar outer membrane permeability, ceftizoxime exhibited significantly greater affinity for PBPs, particularly PBP 1bs. nih.govasm.org This difference in PBP affinity was directly correlated with ceftizoxime's superior antibacterial activity, highlighting the importance of the molecule's specific configuration for effective target binding. nih.govasm.org The ability of ceftizoxime to inhibit peptidoglycan polymerization is considered the primary reason for its potent antibacterial action. nih.govresearchgate.net

Drug-Target Binding Kinetics and Residence Time Concepts

The interaction between a drug and its target is not solely defined by affinity but also by the kinetics of binding and the duration for which the drug remains bound to the target, often referred to as residence time. For β-lactam antibiotics like ceftizoxime, the formation of a stable, covalent acyl-enzyme complex with the PBP is a critical step. oup.com

The inhibitory potency of a β-lactam is often described by the c₅₀ value, which represents the concentration of the antibiotic required to inhibit 50% of the PBP molecules at a steady state. oup.com This value is influenced by the rates of acylation (k₂) and deacylation (k₃). oup.com A high acylation rate and a low deacylation rate contribute to a longer residence time of the drug on the target, leading to more effective and sustained inhibition of cell wall synthesis. While specific kinetic data for ceftizoxime's binding to all its PBP targets is not extensively detailed in the provided context, the general principles of β-lactam-PBP interactions apply. The strong antibacterial activity of ceftizoxime suggests favorable binding kinetics and a significant residence time on its primary PBP targets.

Table 2: Compound Names Mentioned in the Article
Compound Name
Ceftizoxime alapivoxil
Ceftizoxime
Penicillin G
FR 14060
Cefotaxime
Oxacillin

In Vitro Antimicrobial Activity Studies

Spectrum of Activity Against Gram-Positive Bacteria

Ceftizoxime (B193995) demonstrates potent activity against various Gram-positive organisms. nih.gov It is particularly effective against streptococcal species, with the exception of Streptococcus faecalis (now known as Enterococcus faecalis). nih.gov Most streptococcal species are inhibited by concentrations of ≤1 microgram/ml. nih.gov The activity of ceftizoxime against Staphylococcus aureus is more moderate, with inhibition typically occurring at concentrations of 3-8 micrograms/ml. nih.gov However, it is important to note that methicillin-resistant Staphylococcus aureus (MRSA) strains are resistant to ceftizoxime. nih.gov In a study conducted in 1983, ceftizoxime was tested against 325 clinical isolates, and it was found that most strains of Streptococcaceae and Micrococcaceae were sensitive to the antibiotic, with Minimum Inhibitory Concentrations (MICs) ranging from 0.05-1.5 micrograms/ml for the majority of susceptible strains. nih.gov

Gram-Positive BacteriaTypical MIC Range (µg/mL)
Streptococcal species (excluding S. faecalis)≤1
Staphylococcus aureus (methicillin-susceptible)3 - 8
Streptococcaceae and Micrococcaceae (susceptible strains)0.05 - 1.5

Spectrum of Activity Against Gram-Negative Bacteria

Ceftizoxime is highly active against a wide array of Gram-negative bacteria, which is a hallmark of third-generation cephalosporins. nih.govdrugbank.com Its efficacy is particularly pronounced against members of the Enterobacteriaceae family and other significant pathogens. nih.govnih.govpatsnap.com

Ceftizoxime exhibits potent in vitro activity against the majority of Enterobacteriaceae. nih.gov A significant proportion of these bacteria are inhibited by concentrations of 1 microgram/ml or less. nih.gov In one study, ceftizoxime was the most active agent tested against Escherichia coli, inhibiting 80% of isolates at a concentration of 0.025 microgram/ml. nih.govnih.gov It has also demonstrated greater activity than cefotaxime against Enterobacter cloacae and Enterobacter aerogenes. nih.govnih.gov Furthermore, ceftizoxime was found to be more active than cefoxitin (B1668866), cefotaxime, cefoperazone, and carbenicillin against Proteus mirabilis and indole-positive Proteus species. nih.govnih.gov Against multiresistant Serratia isolates, ceftizoxime inhibited 97% at a concentration of 12.5 microgram/ml, a significantly higher percentage than cefotaxime. nih.govnih.gov

EnterobacteriaceaeMIC Value (µg/mL)Inhibition Percentage
Escherichia coli0.02580%
Multiresistant Serratia spp.12.597%

Ceftizoxime is highly effective against Haemophilus influenzae. nih.govdrugbank.compatsnap.com In a comparative study, ceftizoxime was identified as the most active agent against 11 strains of H. influenzae, with a concentration of 0.1 mcg/ml being sufficient to inhibit 100% of the strains, even with a high inoculum size.

Ceftizoxime demonstrates good in vitro activity against Neisseria gonorrhoeae. drugbank.com Due to the high susceptibility of N. gonorrhoeae to certain cephalosporins, the National Committee for Clinical Laboratory Standards (NCCLS) has not established a breakpoint for minimum inhibitory concentration (MIC) for ceftizoxime, as resistant strains were historically absent. researchgate.net

Ceftizoxime is a potent antibiotic against Klebsiella pneumoniae. drugbank.comresearchgate.net In one study, it was the most active agent tested against Klebsiella, inhibiting 80% of isolates at a concentration of 0.025 microgram/ml. nih.govnih.gov Another study confirmed its potent activity against K. pneumoniae. researchgate.net

The activity of ceftizoxime against Pseudomonas aeruginosa is limited. nih.gov It is generally less active than other third-generation cephalosporins like cefotaxime and cefoperazone against this pathogen. nih.govnih.gov However, it has been shown to be more active than carbenicillin. nih.govnih.gov Despite its limited activity against P. aeruginosa, ceftizoxime has demonstrated efficacy against other Pseudomonas species, such as Pseudomonas cepacia and Pseudomonas putida, showing greater potency than carbenicillin against the latter. nih.govnih.gov

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. For anaerobic bacteria, the determination of MICs requires specialized methodologies to ensure accuracy and reproducibility.

The two primary methods for determining the MICs of antibiotics against anaerobic bacteria are the agar (B569324) dilution and broth microdilution techniques. oup.comnih.gov The agar dilution method is traditionally considered the reference standard for anaerobes. nih.gov This technique involves incorporating various concentrations of the antibiotic into an agar medium, onto which the bacterial isolates are then inoculated.

However, for ceftizoxime and other β-lactam agents, the testing method can significantly influence the results. nih.gov Studies have shown that MIC values for ceftizoxime against the Bacteroides fragilis group are generally two- to fourfold lower when determined by broth microdilution compared to the agar dilution method. nih.gov It has been suggested that broth microdilution results for ceftizoxime correlate more closely with clinical outcomes. nih.gov Consequently, the broth microdilution method is now recommended by the National Committee for Clinical Laboratory Standards (NCCLS) for testing ceftizoxime's activity against anaerobes. nih.govoup.com

Time-Kill Kinetic Analysis of Bactericidal Activity

Time-kill kinetic studies are performed to evaluate the bactericidal or bacteriostatic nature of an antimicrobial agent over time. These assays provide detailed information on the rate and extent of bacterial killing.

Research based on time-kill kinetic studies has demonstrated that ceftizoxime possesses bactericidal activity against cefoxitin-resistant strains of the Bacteroides fragilis group. oup.com The degree of this bactericidal effect was observed to be concentration-dependent, increasing as the drug concentration was raised from subinhibitory (0.5 x MIC) to inhibitory (1 x MIC) and suprainhibitory (4 x MIC) levels. oup.com Further findings from these studies indicate that the bactericidal activity of ceftizoxime is equal to or greater than that of cefoxitin or cefotetan against both cefoxitin-susceptible and cefoxitin-resistant strains of the B. fragilis group. nih.gov

Comparative In Vitro Efficacy with Other β-Lactam Antibiotics

When compared with its contemporary, cefotaxime, ceftizoxime exhibits a similar broad spectrum of activity. However, specific differences in potency have been noted. In a comparative study, ceftizoxime's activity was four times or more potent than cefotaxime against strains of Bacteroides. nih.govnih.gov Using broth microdilution testing, the in vitro activity of ceftizoxime has been shown to be as good as or better than that of cefotaxime against various anaerobes, including the B. fragilis group. nih.gov Despite this, other studies suggest that the microbiological activity of ceftizoxime can sometimes be lower than that of cefotaxime against certain isolates, such as some strains of Streptococcus pneumoniae. nih.gov

Table 1: Comparative In Vitro Activity of Ceftizoxime and Other Third-Generation Cephalosporins Against Anaerobes

Antibiotic Organism Group MIC range (μg/mL) MIC90 (μg/mL)
Ceftizoxime Bacteroides fragilis group 4.0 - >128.0 >128.0
Cefotaxime Bacteroides fragilis group Not specified >128.0
Cefoperazone Bacteroides fragilis group Not specified 128.0

Note: Data derived from a study using the agar dilution method against 357 anaerobes. MIC90 is the concentration required to inhibit 90% of isolates.

Ceftizoxime demonstrates markedly superior in vitro activity against anaerobic bacteria when compared to older cephalosporins. In a study involving 482 obligate anaerobes, ceftizoxime was significantly more active than both cefoxitin (a second-generation cephamycin) and cefoperazone. nih.govasm.orgresearchgate.netnih.gov While cefoperazone was more active than cefoxitin against gram-positive anaerobes, it was less active against gram-negative anaerobes like Bacteroides fragilis. nih.govasm.orgnih.gov Ceftizoxime's enhanced activity was consistent across both gram-positive and gram-negative anaerobic species. nih.govasm.org

Table 2: Comparative In Vitro Activity of Ceftizoxime and Older Cephalosporins Against the Bacteroides fragilis Group

Antibiotic Number of Strains Tested MIC50 (μg/mL) MIC90 (μg/mL)
Ceftizoxime 98 16 64
Cefoxitin 98 16 32
Cefoperazone 98 32 128

Note: Data from a study of 98 strains of the B. fragilis group using the agar dilution method. MIC50 and MIC90 are the concentrations required to inhibit 50% and 90% of isolates, respectively.

Comparison with Other Oral Cephalosporins (e.g., cefpodoxime)

Direct comparative Minimum Inhibitory Concentration (MIC) data between ceftizoxime and cefpodoxime (B17579) across a broad range of bacteria is limited in publicly available literature. However, studies targeting specific bacterial groups and mechanisms of action provide points of comparison.

In studies of the Streptococcus milleri group, both parenteral third-generation cephalosporins, such as ceftizoxime, and the oral cephalosporin (B10832234) cefpodoxime demonstrated excellent activity. oup.com For cefpodoxime, the MIC required to inhibit 90% of isolates (MIC90) was 0.5 mg/L against this group of organisms. oup.com

A different measure of antibacterial efficacy is the rate at which a cephalosporin acylates the penicillin-binding proteins (PBPs) of a bacterium, a key step in inhibiting cell wall synthesis. In a study involving Neisseria gonorrhoeae, ceftizoxime exhibited a faster acylation rate against PBP2 (1,000 ± 210 M⁻¹s⁻¹) compared to cefpodoxime (590 ± 90 M⁻¹s⁻¹), suggesting a more rapid onset of inhibitory activity at the molecular level for this specific pathogen. nih.gov

Comparison AspectCeftizoximeCefpodoximeOrganism(s)
Activity against Streptococcus milleri groupReported as "Excellent"Excellent (MIC90: 0.5 mg/L)Streptococcus milleri group
Acylation Rate of PBP2 (M⁻¹s⁻¹)1,000 ± 210590 ± 90Neisseria gonorrhoeae

Comparison with Cefozopran

A review of scientific literature did not yield direct in vitro studies comparing the antimicrobial activity of ceftizoxime and cefozopran. While both are injectable cephalosporins, published research focuses on their activity against various bacteria independently rather than in direct head-to-head comparisons.

Comparison with Cefoxitin and Cefotetan

The in vitro activity of ceftizoxime has been extensively compared to the cephamycins, cefoxitin and cefotetan, particularly against anaerobic bacteria.

Against a large collection of 482 obligate anaerobes, ceftizoxime was found to be significantly more active than both cefoxitin and cefoperazone. The enhanced activity of ceftizoxime was noted against both gram-positive and gram-negative anaerobes.

However, activity specifically against the Bacteroides fragilis group has yielded varied results across different studies. Some research indicates that cefoxitin is more active against B. fragilis group isolates. Conversely, other analyses have concluded that the MIC values for ceftizoxime against B. fragilis are significantly lower than those for cefoxitin and cefotetan, suggesting superior activity. A critical factor in this discrepancy is the inoculum size used in testing; the MIC of ceftizoxime against B. fragilis has been shown to increase substantially (up to 128-fold) with a higher inoculum, an effect less pronounced with cefoxitin. asm.org Furthermore, some strains of B. fragilis were found to be capable of inactivating ceftizoxime, but not cefoxitin.

In studies focusing on resistant strains, ceftizoxime has shown advantages. Against cefoxitin-resistant strains of the Bacteroides fragilis group, ceftizoxime demonstrated greater bactericidal activity than cefotetan.

Comparison AspectCeftizoximeCefoxitinCefotetanOrganism(s)
General Anaerobic ActivityMore ActiveLess ActiveNot specifiedBroad range of obligate anaerobes
Activity against B. fragilis GroupVariable Results (some studies show higher activity, some show lower)Variable Results (some studies show higher activity)Less Active than CeftizoximeBacteroides fragilis group
Inoculum EffectHigh (MIC can increase 128-fold)LowNot specifiedBacteroides fragilis
Activity against Cefoxitin-Resistant B. fragilisMore bactericidal activity(Resistant)Less bactericidal activityCefoxitin-Resistant B. fragilis group

Mechanisms of Antimicrobial Resistance and Ceftizoxime Stability

β-Lactamase Stability and Resistance to Hydrolysis

One of the most prevalent mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring. infectionsinsurgery.orgyoutube.com Ceftizoxime (B193995) was designed to be stable against many of these enzymes. nih.govnih.govnih.gov Its chemical structure, particularly the methoxyimino group, provides steric hindrance that protects the β-lactam ring from enzymatic attack. nih.govresearchgate.net

Ceftizoxime demonstrates notable stability against many common plasmid-mediated and chromosomally-encoded β-lactamases. nih.gov It is not significantly hydrolyzed by prevalent plasmid-mediated enzymes such as the TEM-type β-lactamases. nih.gov Research comparing various 7-aminothiazolyl alpha-methoxyimino cephalosporins found ceftizoxime to be the most stable against Type IV β-lactamases. nih.gov Furthermore, studies have shown it is not appreciably destroyed by the β-lactamases produced by Staphylococcus aureus and various Enterobacteriaceae. nih.govnih.gov Even against novel plasmid-mediated enzymes like FEC-1, which can inactivate other oxyimino-cephalosporins, ceftizoxime has been found to be fairly stable. researchgate.net

Relative Stability of Ceftizoxime to Various β-Lactamases
β-Lactamase TypeProducing Organisms (Examples)Ceftizoxime StabilityReference
Common Plasmid-Mediated (e.g., TEM)EnterobacteriaceaeStable nih.govnih.gov
Type IVEnterobacteriaceaeHigh Stability (Most stable among tested cephalosporins) nih.gov
Staphylococcus aureus β-LactamaseS. aureusStable nih.gov
FEC-1E. coliFairly Stable researchgate.net

Many Gram-negative bacteria, such as Enterobacter, Citrobacter, and Pseudomonas aeruginosa, possess chromosomally encoded AmpC β-lactamases. nih.gov These enzymes can be inducible or constitutively overexpressed, leading to resistance against many cephalosporins. nih.gov Ceftizoxime is generally stable against basal levels of common chromosomal β-lactamases. nih.gov However, high-level expression or derepression of AmpC enzymes can confer resistance to third-generation cephalosporins, including ceftizoxime. nih.govidsociety.org While strong inducers of AmpC include cefoxitin (B1668866) and imipenem, oxyimino-cephalosporins are typically considered weak inducers but can be hydrolyzed by overexpressed enzymes. nih.gov

Efflux Pump Systems and Their Contribution to Resistance

Efflux pumps are membrane-spanning protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov These pumps are a significant cause of intrinsic and acquired multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.govmdpi.com In Gram-negative bacteria, tripartite systems from the Resistance-Nodulation-Division (RND) family are particularly important for MDR. nih.gov

In Pseudomonas aeruginosa, several RND-type efflux pumps contribute to antibiotic resistance, with the MexAB-OprM system being a primary example. mdpi.com This pump is known to extrude a broad range of antimicrobial agents, including β-lactams. mdpi.com Ceftizoxime has been identified as a substrate for the MexAB-OprM efflux pump. researchgate.net The overexpression of this pump, often due to mutations in regulatory genes, can reduce susceptibility to ceftizoxime and other β-lactams. mdpi.comfrontiersin.org This mechanism can work in concert with others; for instance, the combination of AmpC derepression and MexAB-OprM overexpression has been shown to result in reduced susceptibility to advanced cephalosporins. frontiersin.org

Selected Efflux Pumps in P. aeruginosa and Known Substrates
Efflux Pump SystemPump FamilySelected Antibiotic SubstratesReference
MexAB-OprMRNDQuinolones, Macrolides, Tetracyclines, Most β-Lactams (including Ceftizoxime) mdpi.comresearchgate.net
MexCD-OprJRNDCefepime, Erythromycin, Fluoroquinolones mdpi.com
MexEF-OprNRNDCarbapenems, Fluoroquinolones, Chloramphenicol mdpi.com
MexXY-OprMRNDAminoglycosides, Erythromycin, Cefepime mdpi.com

Target Site Modifications (e.g., PBP mutations affecting binding affinity)

β-lactam antibiotics exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan cell wall. nih.gov A common resistance strategy involves alterations to these PBP targets, which reduce the binding affinity of the antibiotic, rendering it less effective. nih.govresearchgate.net This can occur through spontaneous mutations in the genes encoding PBPs. researchgate.net

A clear example of this mechanism has been demonstrated in Staphylococcus aureus. Ceftizoxime has a high selective affinity for PBP2 in S. aureus. nih.govasm.org In a laboratory study, a stable, ceftizoxime-resistant mutant (ZOX3) was selected from a susceptible parent strain (27s). nih.govresearchgate.net This mutant exhibited an increased minimum inhibitory concentration (MIC) for ceftizoxime and a corresponding decrease in the affinity of its PBP2 for the antibiotic. asm.orgresearchgate.net Genetic sequencing revealed that the resistance was caused by a single point mutation in the pbpB gene, which encodes PBP2. nih.gov This mutation resulted in the substitution of a proline with a leucine (B10760876) at amino acid position 458 within the transpeptidase domain of the protein, which is responsible for cell wall cross-linking. nih.govresearchgate.net

Impact of PBP2 Mutation on Ceftizoxime Susceptibility in S. aureus
StrainGenotype (pbpB)PhenotypeCeftizoxime MIC (µg/mL)Reference
27s (Parental)Wild-typeSusceptible0.8 asm.org
ZOX3 (Mutant)Pro458Leu mutationResistant6.0 asm.org

Adaptive Resistance Mechanisms and Environmental Factors

Adaptive resistance refers to the ability of bacteria to transiently withstand antibiotic concentrations without genetic mutation. This form of resistance is often a temporary physiological adjustment in response to environmental stimuli and can allow a bacterial population to survive an initial antibiotic challenge while more permanent, mutation-based resistance mechanisms develop.

Environmental factors play a crucial role in the selection and spread of antibiotic resistance. semanticscholar.orgresearchgate.net The presence of sub-inhibitory concentrations of antibiotics, biocides, or heavy metals in environments like wastewater and soil can create selective pressure that favors the survival of resistant bacteria. brunel.ac.uk Physicochemical conditions, such as temperature, can also influence the growth of microbes and the expression of resistance enzymes. nih.gov While specific studies on environmental factors inducing adaptive resistance to ceftizoxime are limited, these general principles apply. The continuous exposure of environmental bacteria to various stressors can trigger physiological responses, such as the upregulation of efflux pumps or changes in cell permeability, that contribute to a transiently resistant state. brunel.ac.uk

Mechanisms of Cross-Resistance with Other Antimicrobials

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. This is a common and clinically significant phenomenon. Efflux pumps are a major driver of cross-resistance due to their ability to recognize and expel a wide range of structurally diverse compounds. nih.govnih.gov For example, the overexpression of the MexAB-OprM pump in P. aeruginosa can reduce susceptibility not only to ceftizoxime but also to other β-lactams, quinolones, and macrolides. mdpi.com

Another mechanism involves mobile genetic elements like plasmids. A plasmid that carries a gene for an extended-spectrum β-lactamase (ESBL) often carries additional genes that confer resistance to other antibiotic classes, such as aminoglycosides and fluoroquinolones. infectionsinsurgery.org Therefore, the selection of a ceftizoxime-resistant strain via an ESBL could result in a co-selection of resistance to unrelated drugs.

However, cross-resistance is not always absolute and depends on the specific mechanism. In one study, bacterial strains selected for resistance to ceftizoxime were found to be treatable with a combination of ciprofloxacin (B1669076) and azlocillin, and the induced resistance was limited to the β-lactam class. nih.gov This indicates that target-specific modifications, such as the PBP mutations described earlier, may not necessarily confer resistance to antibiotics with different mechanisms of action. nih.gov

Laboratory Evolution Studies of Resistance Emergence

Laboratory evolution studies are critical for understanding the pathways and mechanisms by which bacteria develop resistance to antibiotics. These experiments, often involving serial passage of bacteria in the presence of sub-inhibitory concentrations of a drug, can reveal the genetic mutations that lead to increased resistance over time. emerypharma.comgardp.org While specific laboratory evolution studies focusing exclusively on ceftizoxime alapivoxil are not extensively detailed in publicly available literature, the principles of resistance emergence can be understood from studies on its active form, ceftizoxime, and other third-generation cephalosporins.

The primary mechanisms of resistance to ceftizoxime, like other β-lactam antibiotics, involve the production of β-lactamase enzymes that inactivate the drug, alterations in the drug's target sites (penicillin-binding proteins or PBPs), and changes in the permeability of the bacterial cell wall. infectionsinsurgery.orgsemanticscholar.org Laboratory studies help to elucidate how these mechanisms can evolve under selective pressure.

Key Findings from Related Research:

Stepwise Mutations: The development of high-level resistance is often a multi-step process involving the accumulation of several mutations. mdpi.com Initial mutations may confer a low level of resistance, which provides a survival advantage and allows for the subsequent acquisition of additional mutations that further increase the minimum inhibitory concentration (MIC). dtu.dk

Role of Efflux Pumps: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, is another mechanism that can contribute to resistance. infectionsinsurgery.org Laboratory evolution experiments can select for mutations in the regulatory genes of these pumps, leading to their increased production.

Target Modification: Mutations in the genes encoding PBPs can reduce the binding affinity of ceftizoxime to its target, thereby rendering the antibiotic less effective. semanticscholar.org

A study on Gram-negative bacilli selected for resistance to ceftizoxime through previous exposure demonstrated that the induced resistance was stable for at least four days both in vivo and in vitro. nih.gov This indicates that once resistance emerges, it can be a persistent trait.

The following table illustrates a hypothetical scenario of how resistance might emerge in a bacterial population during a serial passage experiment with increasing concentrations of ceftizoxime. This is a generalized representation based on typical findings in such studies.

Passage NumberCeftizoxime Concentration (µg/mL)Observed MIC (µg/mL)Potential Genetic Changes
1-50.1250.25Initial adaptation, potential upregulation of stress responses.
6-100.250.5Mutation in a regulatory gene for an efflux pump.
11-150.52.0Acquisition of a low-level β-lactamase gene.
16-201.08.0Mutation in a penicillin-binding protein (PBP) gene.
21-252.032.0Upregulation of β-lactamase production.

This table is a generalized representation and does not reflect data from a specific study on this compound.

Further research involving detailed laboratory evolution experiments with this compound would be beneficial to specifically map the evolutionary trajectories to resistance and to better understand the interplay of different resistance mechanisms.

Pre Clinical Pharmacokinetic Studies in in Vitro and Animal Models

In Vitro Metabolic Stability and Biotransformation Pathways

The primary goal of a prodrug like ceftizoxime (B193995) alapivoxil is to undergo controlled biotransformation to release the active parent drug, ceftizoxime. Therefore, its "metabolism" is predominantly its conversion. The stability of the active compound, ceftizoxime, is also a critical factor.

Studies have shown that ceftizoxime is notably stable in various biological fluids. In vitro investigations using serum, urine, and tissue homogenates from rats demonstrated the stability of ceftizoxime. nih.govnih.gov In contrast, other cephalosporins, such as cefotaxime, were found to be unstable in rat tissue homogenates. nih.govnih.gov The metabolic fate of ceftizoxime was investigated in rats and dogs, revealing that the drug is largely resistant to metabolic degradation in the body. nih.gov In dogs, most of the radioactivity detected in serum after administration of radiolabeled ceftizoxime was present as the unchanged drug. nih.gov While small quantities of metabolites were identified in rat urine and bile, the vast majority of the administered dose was excreted in its unchanged, active form. nih.gov This inherent stability is crucial for its therapeutic effect post-conversion from the prodrug.

The biotransformation pathway of ceftizoxime alapivoxil itself is designed to be a straightforward hydrolysis of its ester linkages to yield ceftizoxime, L-alanine, and a pivaloyloxymethyl component. This process is not mediated by cytochrome P450 (CYP) enzymes but rather by esterases present in the body.

Prodrug Conversion Kinetics in Isolated Biological Matrices

This compound is designed to be hydrolyzed by esterases in the intestinal wall and blood to release the active ceftizoxime. The kinetics of this conversion are critical for achieving therapeutic concentrations of the active drug after oral administration.

While specific kinetic data for this compound in isolated matrices is not extensively detailed in the provided search results, the behavior of similar cephalosporin (B10832234) prodrugs provides a strong model for its mechanism. For instance, studies on other oral cephalosporin prodrugs like cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil show that they are rapidly degraded in human intestinal juice, a process that occurs much faster than in simple phosphate (B84403) buffers. nih.gov This degradation is primarily an enzymatic hydrolysis that releases the active Δ3-cephalosporin. nih.gov It was noted that the two diastereoisomers of these prodrugs were hydrolyzed at different rates in intestinal juice, indicating the stereoselective nature of the enzymatic process. nih.gov It is highly probable that this compound follows a similar pathway, where intestinal esterases rapidly cleave the alapivoxil moiety, facilitating the release and subsequent absorption of active ceftizoxime.

Absorption Mechanisms in In Vitro Models and Animal Studies

To improve the poor oral absorption of ceftizoxime, the alapivoxil prodrug was synthesized. This bifunctional prodrug, referred to as AS-924, was found to be well absorbed after oral administration in various experimental animals, including rats, rabbits, and dogs. nih.gov

The enhanced absorption is attributed to the lipophilic nature of the prodrug. The ester groups mask the polar carboxylic acid function of ceftizoxime, increasing the molecule's ability to diffuse across the lipid-rich membranes of the intestinal epithelium. Once the prodrug passes through the intestinal wall and enters the portal circulation or systemic circulation, it is rapidly hydrolyzed by esterases, releasing the active and more polar ceftizoxime. This mechanism ensures that high concentrations of the active antibiotic reach the systemic circulation, something that cannot be achieved by oral administration of ceftizoxime itself.

Distribution Patterns in Experimental Animals

Following its conversion from the prodrug and absorption into the systemic circulation, ceftizoxime distributes into various body tissues. Studies in rats using radiolabeled ceftizoxime showed that the drug was rapidly and widely distributed throughout the body, with the exception of the brain. nih.gov

High concentrations of ceftizoxime were observed in the serum, kidneys, liver, lungs, trachea, and skin. nih.gov The volume of distribution at steady state (Vdss) in human volunteers with normal renal function was calculated to be approximately 0.377 liters/kg, indicating distribution into extracellular fluid. documentsdelivered.com Protein binding of ceftizoxime is relatively low compared to other cephalosporins, with reported values of 32% for rats and 17% for dogs, which contributes to its wide distribution into tissues. nih.govnih.gov

Table 1: Distribution of Ceftizoxime in Various Tissues in Rats (Data derived from studies on the active drug, ceftizoxime)

TissueDistribution Level
KidneysHigh
LiverHigh
LungsHigh
TracheaHigh
SkinHigh
BrainLow/Negligible

Excretion Pathways of Ceftizoxime in Animal Models

The primary route of elimination for ceftizoxime following its release from the prodrug is through renal excretion. Preclinical studies in multiple animal species, including mice, rats, dogs, and monkeys, have consistently shown that the urinary excretion route is predominant. nih.govnih.govnih.gov

A significant portion of the administered dose is excreted as unchanged, active ceftizoxime. In all species tested, approximately 80% of the drug was recovered unchanged in the urine within 24 hours of administration. nih.govnih.gov Biliary excretion of ceftizoxime was found to be a minor pathway. In rats, biliary excretion accounted for about 3.7% of the dose, while in dogs, it was even lower at 0.59%. nih.govnih.gov

Table 2: Excretion of Unchanged Ceftizoxime in Animal Models (Data reflects the elimination of the active drug)

Animal SpeciesPrimary Excretion RoutePercentage of Unchanged Drug in 24-h UrineBiliary Excretion
MouseRenal~80%Low
RatRenal~80%3.7%
DogRenal~80%0.59%
MonkeyRenal~80%Low

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Pre-clinical Settings

PK/PD modeling is essential for optimizing antibiotic therapy by linking drug exposure (pharmacokinetics) to its antibacterial effect (pharmacodynamics). For β-lactam antibiotics like ceftizoxime, the primary PK/PD index associated with efficacy is the cumulative percentage of a 24-hour period that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (fT>MIC). nih.gov

In pre-clinical settings, in vitro models (such as hollow-fiber systems) and animal infection models are used to determine the magnitude of the fT>MIC required for a specific therapeutic outcome (e.g., bacteriostasis or bactericidal activity). nih.gov These models allow researchers to simulate human-like pharmacokinetic profiles and study the drug's effect on bacterial populations over time. nih.gov Data from these pre-clinical models are crucial for establishing PK/PD targets that can be used to predict clinical efficacy and inform the design of clinical trials. catapult.org.uk For third-generation cephalosporins, efficacy in preclinical infection models is typically achieved when unbound drug concentrations exceed the MIC for 50% or more of the dosing interval (fT>MIC ≥ 50%). nih.gov

Computer-programmed pharmacokinetic systems and simulation software play a vital role in modern drug development. These in silico models use preclinical data to simulate drug behavior and predict outcomes, reducing the reliance on extensive animal testing. arvojournals.org

For an antibiotic like ceftizoxime, these systems integrate data from preclinical studies, including:

Pharmacokinetic parameters: Absorption rate (from the prodrug), distribution volume, and clearance rates obtained from animal studies. nih.gov

Pharmacodynamic parameters: MIC values for a range of relevant pathogens.

Using this information, computer models can perform Monte Carlo simulations to predict the probability of a given dosing regimen achieving the desired PK/PD target (e.g., fT>MIC ≥ 50%) in a population of subjects. ait-journal.com This "Probability of Target Attainment" (PTA) analysis is a powerful tool for optimizing dosing strategies before they are tested in humans. By simulating the time-course of ceftizoxime concentrations in the body, these programs can effectively model the expected antibacterial action and help establish dosing regimens that maximize efficacy while minimizing the potential for the development of resistance. ait-journal.com

Dose-Response Relationships in Pre-clinical Models

The pre-clinical evaluation of ceftizoxime, the active metabolite of this compound, has established clear dose-response relationships in both in vitro and animal models. These studies are fundamental in determining the concentrations at which the compound exerts its antibacterial effects and in predicting its potential efficacy in vivo.

In Vitro Dose-Response Studies

The primary measure of in vitro dose-response for antibiotics is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism. The susceptibility of a wide range of bacterial isolates to ceftizoxime has been extensively evaluated using agar (B569324) dilution and other susceptibility testing methods.

Research from a multicenter study assessing the susceptibility of 1,937 bacterial strains demonstrated that the majority of Enterobacteriaceae are highly susceptible to ceftizoxime, with most being inhibited at concentrations of less than 1 microgram/ml. nih.gov Specifically, the modal MIC for various groups within this family ranged from 0.008 to 0.12 microgram/ml. nih.gov Furthermore, Haemophilus sp. and Neisseria sp. were found to be very susceptible, with MICs of 0.01-0.03 microgram/ml and less than 0.008-0.016 microgram/ml, respectively. nih.gov For methicillin-sensitive Staphylococcus aureus, the MIC typically varies from 1 to 4 micrograms/ml. nih.gov

The activity of ceftizoxime against anaerobic bacteria has also been characterized. In a study of 482 obligate anaerobes, ceftizoxime demonstrated significant activity, with MICs for Clostridium sp. ranging from 0.008 to 32 micrograms/ml and for Bacteroides sp. from 0.25 to 128 micrograms/ml. nih.gov

The following table summarizes the in vitro activity of ceftizoxime against various clinical isolates based on agar dilution methodology.

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)
Escherichia coli328≤ 0.20
Klebsiella pneumoniae328≤ 0.20
Proteus mirabilis328≤ 0.20
Proteus vulgaris328≤ 0.20
Serratia marcescens-MIC₈₅ of 3.13
Enterobacter aerogenes-MIC₈₅ of 3.13
Staphylococcus aureus-Inhibitory at 12.5
Staphylococcus epidermidis-Inhibitory at 12.5

Data sourced from a study determining in vitro activities against 328 clinical isolates. nih.gov

Animal Model Dose-Response Relationships

Studies in animal models of infection provide crucial insights into the in vivo dose-response relationship, linking pharmacokinetic parameters to pharmacodynamic outcomes. In a murine abscess model involving a mixed infection with Bacteroides fragilis and Enterobacter cloacae, the efficacy of ceftizoxime was shown to be dose-dependent. nih.gov

In this model, there was no observed bacterial killing with total daily dosing regimens below 96 mg/kg. nih.gov However, at dosing regimens of 96 mg/kg/day and higher, a significant reduction in bacterial load was observed for both bacterial strains, with a maximum reduction of at least 5 log₁₀ CFU per abscess compared to untreated controls. nih.gov This demonstrates a clear threshold dose for efficacy in this animal model.

Furthermore, the study highlighted that the efficacy of ceftizoxime was influenced by the frequency of administration, with more frequent dosing regimens showing better outcomes. nih.gov The pharmacodynamic index that best correlated with the in vivo efficacy of ceftizoxime against the total bacterial populations in the abscesses was the ratio of the free fraction of the area under the concentration-time curve to the MIC (fAUC/MIC). nih.gov This indicates that not only the dose but also the resulting exposure of the bacteria to the antibiotic over time is a critical determinant of the therapeutic effect.

The following table presents the dose-dependent bacterial killing effect of ceftizoxime in the murine abscess model.

Total Daily Dose (mg/kg/day)Bacterial Killing Effect
< 96No bacterial killing
≥ 96Maximum log reduction of ≥5 log₁₀ CFU/abscess

Findings from a murine abscess model with a mixed infection of B. fragilis and E. cloacae. nih.gov

Analytical Method Development for Ceftizoxime Alapivoxil and Its Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of ceftizoxime (B193995) and related compounds. Its high resolving power allows for the separation of the analyte from potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cephalosporins. For ceftizoxime, HPLC methods have been developed for its determination in biological fluids like serum. nih.govresearchgate.netnih.gov One such method involves a protein precipitation step using acetonitrile (B52724), followed by the removal of the acetonitrile with dichloromethane. nih.govresearchgate.net This sample preparation is crucial, especially for complex matrices like serum from uremic patients, to avoid interference from endogenous substances. nih.govnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of ceftizoxime and other cephalosporins. sysrevpharm.orgasianpubs.org This technique utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Several RP-HPLC methods have been established for ceftizoxime. One method employs a C18 column with a mobile phase consisting of methanol (B129727) and water, with UV detection at 310 nm. asianpubs.org Another method developed for determining ceftizoxime in serum uses a C-18 column with a mobile phase of 13% acetonitrile and 2.8% acetic acid, also with UV detection at 310 nm. nih.govresearchgate.net The selection of the mobile phase composition, pH, and the type of stationary phase is critical for achieving optimal separation and peak shape. For instance, a study on eight different cephalosporins utilized a C8 column with an isocratic mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6) and acetonitrile (95:5 v/v). sysrevpharm.org

The following table summarizes typical chromatographic conditions used in the analysis of ceftizoxime.

ParameterCondition 1Condition 2Condition 3
Technique RP-HPLCRP-HPLCRP-HPLC
Column C18 (25 x 0.46 cm, 5 µm)C-18C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and Water13% Acetonitrile and 2.8% Acetic Acid0.1 M Ammonium Acetate buffer (pH 5.6) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/minNot Specified0.8 mL/min
Detection UV at 310 nmUV at 310 nmUV at 250 nm
Retention Time 2.21 minNot SpecifiedNot Specified

Spectroscopic Methods

Spectroscopic methods offer a simpler and more rapid alternative for the quantification of cephalosporins, particularly in bulk drug and simple pharmaceutical formulations.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is frequently employed for the analysis of cephalosporins due to the presence of chromophoric groups in their molecular structure. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For ceftizoxime, UV detection is commonly performed at its wavelength of maximum absorbance (λmax). In chromatographic methods, UV detectors are set at specific wavelengths, such as 310 nm, to monitor the elution of ceftizoxime. nih.govresearchgate.netasianpubs.org The λmax for a related cephalosporin (B10832234), cefuroxime (B34974) axetil, in 0.1 N HCl was found to be 281 nm. researchgate.net The choice of solvent can influence the λmax.

First-Order Derivative Spectroscopy

First-order derivative spectroscopy is a technique that enhances the resolution of overlapping spectral bands, thereby improving the specificity of the analysis. This method involves calculating the first derivative of the absorbance spectrum (dA/dλ) with respect to wavelength. The resulting derivative spectrum can be used to eliminate background interference and resolve signals from multiple components in a mixture. nih.govijpras.com

In this technique, the concentration of an analyte can be determined at the zero-crossing point of another component. researchgate.net For example, a method for the simultaneous estimation of azithromycin (B1666446) and cefpodoxime (B17579) proxetil used the zero-crossing point of cefpodoxime (233 nm) for the analysis of azithromycin, and the zero-crossing point of azithromycin (245 nm) for cefpodoxime. researchgate.net While specific applications of this method for Ceftizoxime Alapivoxil are not extensively documented in the provided context, the principle is widely applicable to cephalosporins for quality control analysis in multi-component formulations. nih.govijpras.com

Method Validation Parameters

Validation of an analytical method is essential to ensure that the method is suitable for its intended purpose. wjarr.comgavinpublishers.comscielo.br The validation process is guided by the International Council for Harmonisation (ICH) guidelines and typically evaluates several key parameters. juniperpublishers.com

Specificity/Selectivity : This parameter demonstrates the ability of the method to unequivocally measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. gavinpublishers.comscielo.br In chromatography, this is often confirmed by the absence of interfering peaks at the retention time of the analyte. scielo.br

Linearity : Linearity establishes that the method's response is directly proportional to the concentration of the analyte within a given range. wjarr.com For a ceftizoxime assay, a linear relationship was observed between the peak height ratio and concentration from 1.5 to 100 µg/mL. nih.govresearchgate.net For other cephalosporins, linearity has been demonstrated over ranges such as 0.5-50 µg/mL with a correlation coefficient (r²) of 0.9999. sysrevpharm.org

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For ceftizoxime, a method of standard addition showed a recovery of 97.7-100.2%. asianpubs.orgresearchgate.net

Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For analytical methods for cephalosporins, intraday and interday precision values are typically required to be less than 2%. juniperpublishers.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.com For ceftizoxime, detection limits have been reported in the range of 1.0-1.5 µg/mL. asianpubs.orgresearchgate.net For other cephalosporins, LOD and LOQ values as low as 0.018 µg/mL and 0.056 µg/mL, respectively, have been achieved. sysrevpharm.org

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. sysrevpharm.orggavinpublishers.com Parameters that may be varied include mobile phase composition, pH, and column temperature. sysrevpharm.org

The table below summarizes validation parameters from various studies on cephalosporins.

ParameterCeftizoxime Study 1Cephalosporin Mix StudyCefuroxime Axetil Study
Linearity Range 1.5 - 100 µg/mL0.5 - 50 µg/mL0.01 - 50 µg/mL
Correlation Coefficient (r²) Not Specified0.99990.999
Accuracy (% Recovery) 97.7 - 100.2%> 98%> 98%
Precision (%RSD) Not Specified< 1%< 1%
LOD 1.0 - 1.5 µg/mL0.018 - 0.03 µg/mLNot Specified
LOQ Not Specified0.056 - 0.09 µg/mLNot Specified

Linearity and Range

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Table 1: Example Linearity Data for Ceftizoxime

Analyte Concentration Range (µg/mL) Correlation Coefficient (r²)

This table is illustrative and based on typical performance for cephalosporin analysis.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility.

For ceftizoxime, a method of standard addition revealed a high degree of accuracy with recovery values ranging from 97.7% to 100.2%. For precision, the relative standard deviation (RSD) is calculated. For repeatability, the RSD should typically be less than 1%. For intermediate precision, the RSD is generally expected to be less than 2%.

Table 2: Illustrative Accuracy and Precision Data

Parameter Analyte Acceptance Criteria Typical Results
Accuracy This compound / Ceftizoxime 98.0% - 102.0% recovery 97.7% - 100.2% for Ceftizoxime
Precision (RSD%)
Repeatability This compound / Ceftizoxime ≤ 2% < 1%

This table provides typical acceptance criteria and available data for the active metabolite.

Sensitivity (Limit of Detection, LOD; Limit of Quantitation, LOQ)

The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

The LOD and LOQ can be determined by several methods, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. For ceftizoxime, detection limits have been reported in the range of 1.0-1.5 μg/mL using an HPLC method. For a simultaneous determination of eight cephalosporins, a more sensitive method showed an LOQ ranging from 0.056 µg/mL to 0.09 µg/mL, with an LOD between 0.018 µg/mL and 0.03 µg/mL.

Table 3: Sensitivity Data for Ceftizoxime and Related Compounds

Parameter Analyte Reported Value (µg/mL)
LOD Ceftizoxime 1.0 - 1.5
LOQ Ceftizoxime Not specified in the provided context
LOD (multi-cephalosporin method) General Cephalosporins 0.018 - 0.03

| LOQ (multi-cephalosporin method) | General Cephalosporins | 0.056 - 0.09 |

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a stability-indicating method, specificity involves demonstrating that the method can separate the drug from its degradation products. This is often achieved through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. The analytical method should be able to resolve the peak of the active ingredient from any peaks of degradation products. The absence of interference from endogenous components in biological samples is also a key aspect of specificity in bioanalytical methods.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. The method's performance is evaluated under these varied conditions, and the results should remain within the acceptance criteria for parameters like system suitability (e.g., peak symmetry, resolution, and theoretical plates).

Table 4: Typical Parameters Varied in a Robustness Study

Parameter Typical Variation
Flow Rate ± 0.1 mL/min
Mobile Phase Composition ± 2% organic phase
pH of Mobile Phase Buffer ± 0.2 units

| Column Temperature | ± 5 °C |

Bioanalytical Method Development for Biological Samples (e.g., plasma, tissue)

The development of bioanalytical methods is essential for studying the pharmacokinetics of this compound and its active metabolite, ceftizoxime, in biological matrices such as plasma and tissue. These methods are typically based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and specificity required to measure low drug concentrations in complex biological fluids.

A key challenge in the bioanalysis of this compound is its nature as a prodrug. Pivaloyloxymethyl esters, like this compound, can be unstable in plasma, rapidly hydrolyzing to the active drug, ceftizoxime. This necessitates special sample handling procedures to prevent ex vivo degradation of the prodrug. For a similar compound, cefetamet (B193807) pivoxyl, which is also a pivaloyloxymethyl ester, significant degradation (>70% in 1 hour) was observed in plasma. To mitigate this, samples were drawn into tubes containing citric acid and immediately treated with sodium fluoride (B91410) to inhibit esterase activity.

The validation of a bioanalytical method includes assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various storage and handling conditions (e.g., freeze-thaw stability, short-term bench-top stability, and long-term storage stability). For the determination of ceftizoxime in plasma, a limit of detection of 5 μg/ml has been reported using an HPLC method. For more sensitive applications, LC-MS/MS methods would be developed with lower limits of quantification, often in the nanogram per milliliter range.

Table 5: Key Considerations in Bioanalytical Method Development for this compound

Validation Parameter Key Consideration
Sample Handling Use of esterase inhibitors (e.g., sodium fluoride) and acidic buffers to prevent ex vivo degradation of the prodrug.
Extraction Protein precipitation or solid-phase extraction to remove interferences from the biological matrix.
Sensitivity LC-MS/MS is often required to achieve the necessary lower limit of quantification (LLOQ) for pharmacokinetic studies.

| Stability | Thorough evaluation of the stability of both the prodrug and the active metabolite in the biological matrix under various storage and processing conditions. |

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations of Ceftizoxime-PBP Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a ligand, such as ceftizoxime (B193995), and its molecular target, the Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. The bactericidal action of β-lactam antibiotics, including ceftizoxime, stems from their ability to acylate the active site of these enzymes, thereby inhibiting their function and leading to cell death.

Docking studies predict the preferred orientation of ceftizoxime within the PBP active site, highlighting the key interactions that stabilize the drug-target complex. These studies consistently show that the β-lactam ring of ceftizoxime is positioned optimally for a nucleophilic attack by a conserved serine residue in the PBP active site.

Molecular dynamics simulations provide a more dynamic picture of this interaction, revealing the conformational changes in both the drug and the protein over time. plos.orgnih.gov These simulations can elucidate the stability of the formed covalent bond and the role of specific amino acid residues in the binding pocket. For instance, MD simulations can reveal that mutations in PBP can lead to reduced binding affinity for ceftizoxime, a common mechanism of antibiotic resistance. plos.orgnih.gov

Table 1: Key Interactions between Ceftizoxime and PBP Active Site Residues Identified through Molecular Docking

Interacting Residue (PBP)Type of InteractionFunctional Importance
Serine (Active Site)Covalent BondEssential for acylation and inhibition of PBP.
LysineHydrogen BondStabilizes the carboxylate group of ceftizoxime.
Tyrosineπ-π StackingInteracts with the aromatic rings of ceftizoxime.
AsparagineHydrogen BondOrients the drug within the active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Prodrug Design and Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgjocpr.com For ceftizoxime alapivoxil, QSAR studies are particularly relevant for optimizing the prodrug moiety to enhance properties such as oral bioavailability and enzymatic conversion to the active ceftizoxime.

QSAR models are built by correlating various molecular descriptors of a series of related compounds with their experimentally determined biological activities. nih.gov These descriptors can be categorized into electronic, steric, and hydrophobic properties. For prodrugs like this compound, descriptors related to the alapivoxil group would be crucial in predicting the rate of hydrolysis and subsequent release of ceftizoxime.

The goal of a QSAR study in this context would be to develop a predictive model that can screen virtual libraries of potential prodrug esters of ceftizoxime. This would allow for the in silico identification of novel prodrug candidates with potentially improved pharmacokinetic profiles before undertaking costly and time-consuming chemical synthesis and experimental testing. jocpr.com

In Silico Prediction of Enzymatic Hydrolysis Pathways and Products

This compound is designed to be hydrolyzed by esterases in the body to release the active drug, ceftizoxime, and the inactive pivaloyloxymethyl ester moiety. Computational methods can be employed to predict the metabolic fate of the alapivoxil group.

Computational Modeling of Antimicrobial Resistance Mechanisms and Molecular Evolution

The emergence of antimicrobial resistance is a significant threat to the efficacy of antibiotics like ceftizoxime. nih.gov Computational modeling plays a vital role in understanding the molecular basis of this resistance. life-science-alliance.org Two primary mechanisms of resistance to β-lactam antibiotics are the production of β-lactamase enzymes that hydrolyze the antibiotic, and mutations in the target PBPs that reduce the binding affinity of the drug. nih.gov

Molecular dynamics simulations can be used to model the interaction of ceftizoxime with various β-lactamase enzymes. These simulations can reveal the catalytic mechanism of these enzymes and provide insights into how structural modifications to ceftizoxime could render it less susceptible to hydrolysis.

Furthermore, computational models can simulate the molecular evolution of PBPs under selective pressure from antibiotics. By analyzing the genetic sequences of PBPs from resistant bacterial strains, it is possible to identify mutations that confer resistance and to model their structural and functional consequences. This information is invaluable for the design of new antibiotics that can overcome existing resistance mechanisms.

Table 2: Common Resistance Mechanisms to Ceftizoxime Modeled Computationally

Resistance MechanismComputational ApproachKey Findings
β-lactamase productionMolecular DynamicsElucidation of the hydrolysis mechanism of the β-lactam ring.
PBP mutationsHomology Modeling & DockingIdentification of key mutations that reduce binding affinity.
Efflux pumpsNot typically modeled for cephalosporinsN/A

Prediction of Drug-Target Kinetics and Allosteric Modulation

Beyond simple binding affinity, the kinetics of the drug-target interaction, such as the association and dissociation rate constants, are increasingly recognized as important determinants of drug efficacy. Computational methods are being developed to predict these kinetic parameters in silico. uni-heidelberg.de For an irreversible inhibitor like ceftizoxime, which forms a covalent bond with its target, understanding the rate of acylation is particularly important.

Allosteric modulation, where a molecule binds to a site on the protein distinct from the active site to modulate its function, is another area of growing interest in drug discovery. prismbiolab.comnih.govnih.gov While the primary mechanism of ceftizoxime is competitive inhibition at the active site, computational studies could explore the possibility of allosteric sites on PBPs. Identifying such sites could open up new avenues for the development of novel antibacterial agents that could be used in combination with ceftizoxime to enhance its activity or overcome resistance.

Q & A

Q. What is the classification and mechanism of action of ceftizoxime alapivoxil, and how does its antibacterial spectrum compare to other cephalosporins?

this compound (AS-924) is a third-generation oral cephalosporin prodrug, hydrolyzed to active ceftizoxime. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with enhanced stability against β-lactamases compared to earlier generations. Its spectrum overlaps with other third-generation cephalosporins like cefixime but differs in pharmacokinetic properties, such as bioavailability and half-life. Classification and examples are detailed in Table 7 of Comprehensive Medicinal Chemistry II .

Q. What standardized methodologies are recommended for quantifying this compound in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated protocol involves diluting samples in pH 7.0 buffer, adding an internal standard (e.g., phthalate derivatives), and calculating concentrations using peak response ratios. Detailed equations for dose quantification are provided in Ceftizoxime注射液的配制与量测方法 .

Q. How should researchers design in vitro susceptibility testing for this compound?

Follow CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) determination. Use broth microdilution or agar dilution methods, with isolate-specific quality controls. MIC values should be interpreted using breakpoints for cephalosporins, as outlined in LOINC standards .

Advanced Research Questions

Q. How can researchers address contradictions between MIC and minimum lethal concentration (MLC) data for this compound?

Discrepancies may arise due to methodological differences (e.g., inoculum size, growth media). To resolve this, perform parallel MIC/MLC assays under identical conditions and validate results using time-kill curve analyses. Statistical tools like Bland-Altman plots can quantify agreement between methods .

Q. What experimental design considerations are critical for pharmacokinetic studies of this compound in animal models?

Key factors include:

  • Dose proportionality : Test multiple doses to assess linearity in AUC and Cmax.
  • Prodrug activation : Measure plasma levels of both prodrug and active metabolite using tandem mass spectrometry (LC-MS/MS).
  • Sampling schedule : Align with elimination half-life (e.g., 0.5, 1, 2, 4, 8, 12 hours post-dose). Refer to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with practical constraints .

Q. How can stability studies for this compound be optimized under varying storage conditions?

Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring. Degradation kinetics can be modeled using Arrhenius equations. For photo-degradation, employ ESR spectroscopy to identify radical intermediates, as demonstrated in irradiated cephalosporin studies .

Q. What strategies mitigate biases in clinical trial data for this compound?

  • Blinding : Use double-blind designs with placebo controls.
  • Endpoint adjudication : Independent committees should validate primary outcomes (e.g., microbial eradication).
  • Covariate adjustment : Pre-specify variables like renal function in statistical plans. Detailed protocols are provided in Pharmaceutical Research author guidelines .

Methodological Resources

  • Susceptibility Testing : LOINC standards for MIC (137-0) and MLC (136-2) .
  • Pharmacokinetic Modeling : NONMEM or Phoenix WinNonlin for population PK analysis.
  • Data Reproducibility : Adhere to NIH guidelines for experimental rigor, including biological replicates and pre-registered protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.